Ortetamine

概要

説明

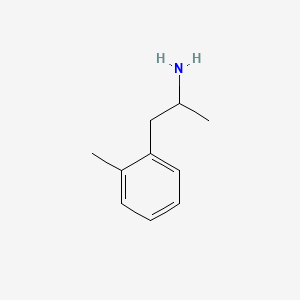

オルテタミンは、2-メチルアンフェタミンとしても知られており、アンフェタミン系に属する興奮剤です。これはモノアミン遊離剤であり、その興奮作用について研究されてきました。 オルテタミンは、メタンフェタミンと構造的に類似していますが、フェニル環にメチル基が結合しているため、他のアンフェタミンとは異なります .

準備方法

合成ルートと反応条件

オルテタミンは、いくつかの方法で合成することができます。一般的な合成ルートの1つは、2-メチルフェニルアセトンとアンモニアを、水素化リチウムアルミニウムなどの還元剤と反応させることです。 この反応は通常、不活性雰囲気下で、目的の生成物が得られるように制御された温度条件で行われます .

工業生産方法

オルテタミンの工業生産には、上記と同様の方法を用いた大規模合成が含まれます。 このプロセスは、収量と純度が最適化されており、多くの場合、再結晶やクロマトグラフィーなどの複数の精製工程を含み、研究や産業用途に適した高純度オルテタミンが得られます .

化学反応の分析

反応の種類

オルテタミンは、次のようなさまざまな化学反応を起こします。

酸化: オルテタミンは酸化されて、対応するケトンまたはカルボン酸を生成することができます。

還元: オルテタミンの還元は、2級アミンの生成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主な生成物

酸化: 2-メチルフェニルアセトンまたは2-メチル安息香酸の生成。

還元: 2級アミンの生成。

科学研究の用途

化学: アンフェタミン類似体とその性質に関する研究の参照化合物として使用されます。

生物学: 中枢神経系における神経伝達物質の放出と取り込みに対する影響について調査されています。

医学: 注意欠陥多動性障害やナルコレプシーの治療に用いる可能性について研究されていますが、現在では医療目的で承認されていません。

科学的研究の応用

Chemistry: Used as a reference compound in studies of amphetamine analogs and their properties.

Biology: Investigated for its effects on neurotransmitter release and uptake in the central nervous system.

Medicine: Studied for its potential use in treating attention deficit hyperactivity disorder and narcolepsy, although it is not currently approved for medical use.

作用機序

オルテタミンは、シナプス前ニューロンからドーパミン、ノルエピネフリン、セロトニンなどのモノアミンの放出を増強することによって効果を発揮します。また、これらの神経伝達物質の再取り込みを阻害することにより、シナプス間隙における濃度を上昇させます。その結果、シナプス後受容体の刺激が強化され、ニューロンの活動が亢進します。 オルテタミンの主要な分子標的は、ドーパミン輸送体、ノルエピネフリン輸送体、セロトニン輸送体を含むモノアミン輸送体です .

類似の化合物との比較

オルテタミンは、メタンフェタミンなどの他の置換アンフェタミンに似ています。

メタンフェタミン: オルテタミンはフェニル環にメチル基を持っていますが、メタンフェタミンは窒素原子にメチル基を持っています。

3-メチルアンフェタミン: 構造は似ていますが、フェニル環の第3位にメチル基があります。

4-メチルアンフェタミン: 構造は似ていますが、フェニル環の第4位にメチル基があります.

独自性

オルテタミンのユニークな構造的特徴は、フェニル環の第2位に結合したメチル基であり、これは薬理学的特性と効力に影響を与えます。 デキストロアンフェタミンに比べて効力は低いことが示されていますが、動物の薬物弁別試験ではデキストロアンフェタミンを代替することができます .

類似化合物との比較

Ortetamine is similar to other substituted amphetamines, such as:

Methamphetamine: this compound has a methyl group on the phenyl ring, whereas methamphetamine has a methyl group on the nitrogen atom.

3-Methylamphetamine: Similar structure but with the methyl group on the third position of the phenyl ring.

4-Methylamphetamine: Similar structure but with the methyl group on the fourth position of the phenyl ring.

Uniqueness

This compound’s unique structural feature is the methyl group attached to the second position of the phenyl ring, which influences its pharmacological properties and potency. It has been shown to have lower potency compared to dextroamphetamine but can substitute for it in animal drug discrimination tests .

生物活性

Ortetamine is a chemical compound classified as an alkaloid, notable for its unique biological activity and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.

This compound primarily functions as a serotonin receptor agonist , specifically targeting the 5-HT2A receptor subtype . This mechanism is akin to that of other psychedelic substances, such as LSD and psilocybin, which are known for their profound effects on mood, cognition, and perception. Activation of the 5-HT2A receptor may lead to alterations in consciousness and emotional states, making this compound a candidate for research in psychiatric disorders.

In addition to its serotonergic activity, this compound also influences the release and uptake of key neurotransmitters in the central nervous system. It increases the release of monoamines (dopamine, norepinephrine, and serotonin) from presynaptic neurons while inhibiting their reuptake. This dual action enhances synaptic concentrations of these neurotransmitters, thereby amplifying postsynaptic receptor stimulation and neuronal activity.

Biological Activities

This compound exhibits several notable biological activities:

- Anxiolytic Effects : Preliminary studies suggest that this compound may reduce anxiety symptoms in patients with social anxiety disorder. However, further research is necessary to establish its long-term efficacy and safety profile.

- Potential in Addiction Treatment : Early investigations indicate that this compound could help mitigate cravings and relapse rates in individuals with alcohol and substance use disorders. These findings warrant additional studies to confirm its effectiveness.

- Psychoactive Properties : As a psychedelic agent, this compound may induce hallucinations and altered states of consciousness. While these effects can be therapeutic, they also pose risks for certain individuals.

Case Studies

- Social Anxiety Disorder : A small-scale study involving patients with social anxiety disorder reported short-term reductions in anxiety symptoms following this compound administration. However, comprehensive clinical trials are necessary to validate these findings and assess safety.

- Addiction Treatment : Initial research on this compound's role in treating addiction has shown promise. A study indicated that participants experienced reduced cravings for alcohol after administration; however, the need for larger sample sizes and longer follow-up periods was emphasized.

Comparative Analysis

The following table compares this compound with structurally similar alkaloids regarding their biological activities:

| Compound | Structure Similarity | Biological Activity | Unique Feature |

|---|---|---|---|

| Morphine | Opioid structure | Analgesic | Strong pain relief |

| Quinine | Antimalarial | Antimalarial | Derived from cinchona bark |

| Nicotine | Pyridine derivative | Stimulant | Addictive properties |

| Caffeine | Methylxanthine | Stimulant | Widely consumed |

| This compound | Alkaloid structure | Anxiolytic, potential anti-addictive properties | Unique serotonergic activity |

Safety Profile and Side Effects

Research on this compound's safety profile remains limited. Reported side effects include:

- Nausea

- Vomiting

- Anxiety

- Psychological distress

- Hallucinations

These reactions necessitate caution when considering this compound for therapeutic use, particularly in vulnerable populations .

特性

IUPAC Name |

1-(2-methylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMQBDFHXOOXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863569 | |

| Record name | 2-Methylamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5580-32-5 | |

| Record name | Ortetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5580-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ortetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORTETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF4N11KKKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。